2-Isopropyl-4-vinyldeuteroheme

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

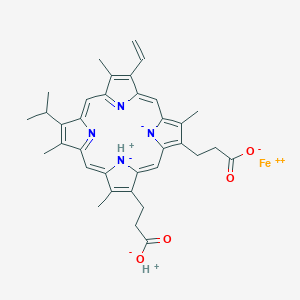

2-Isopropyl-4-vinyldeuteroheme (IVDH) is a synthetic heme molecule that has gained significant attention in scientific research due to its unique properties and potential applications. IVDH is a deuterated form of heme, which is an iron-containing molecule that plays a crucial role in biological processes such as oxygen transport and metabolism.

Wissenschaftliche Forschungsanwendungen

2-Isopropyl-4-vinyldeuteroheme has several potential applications in scientific research, particularly in the fields of biochemistry and biophysics. One of the main applications of 2-Isopropyl-4-vinyldeuteroheme is as a spectroscopic probe for studying heme-containing proteins. The deuterated vinyl groups in 2-Isopropyl-4-vinyldeuteroheme produce a distinct vibrational signature that can be used to study the structural and dynamic properties of heme proteins.

2-Isopropyl-4-vinyldeuteroheme can also be used as a tool for studying the mechanism of heme binding and transport in biological systems. By labeling heme with deuterium, researchers can track the movement of heme within cells and tissues, providing insights into the role of heme in various physiological processes.

Wirkmechanismus

The mechanism of action of 2-Isopropyl-4-vinyldeuteroheme is similar to that of heme, as it binds to proteins and participates in various biological processes. The deuterated vinyl groups in 2-Isopropyl-4-vinyldeuteroheme do not significantly alter its binding properties, and it can bind to heme-binding proteins in a manner similar to natural heme.

Biochemische Und Physiologische Effekte

2-Isopropyl-4-vinyldeuteroheme has been shown to have similar biochemical and physiological effects to natural heme. It can participate in oxygen transport and metabolism, and can also act as a signaling molecule in various biological pathways. 2-Isopropyl-4-vinyldeuteroheme has been used to study the effects of heme on gene expression and cellular signaling, providing insights into the role of heme in various physiological processes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-Isopropyl-4-vinyldeuteroheme is its unique spectroscopic properties, which make it a valuable tool for studying heme-containing proteins. 2-Isopropyl-4-vinyldeuteroheme can also be used to study the mechanism of heme binding and transport in biological systems, providing insights into the role of heme in various physiological processes.

However, there are also limitations to the use of 2-Isopropyl-4-vinyldeuteroheme in lab experiments. The deuteration process can be complex and expensive, and the resulting molecule may not accurately mimic the properties of natural heme in all cases. Additionally, the use of 2-Isopropyl-4-vinyldeuteroheme may not be appropriate for studying certain physiological processes that require natural heme.

Zukünftige Richtungen

There are several potential future directions for research on 2-Isopropyl-4-vinyldeuteroheme. One area of interest is the use of 2-Isopropyl-4-vinyldeuteroheme as a tool for studying the role of heme in disease. Heme dysregulation has been implicated in a variety of diseases, including cancer and neurodegenerative disorders, and 2-Isopropyl-4-vinyldeuteroheme could be used to study the effects of heme on disease progression.

Another potential future direction is the development of new synthetic heme molecules with different properties and applications. By modifying the structure of heme, researchers could create molecules with unique spectroscopic and binding properties, opening up new avenues for research in biochemistry and biophysics.

Conclusion

2-Isopropyl-4-vinyldeuteroheme is a synthetic heme molecule that has potential applications in scientific research. It can be used as a spectroscopic probe for studying heme-containing proteins, as well as a tool for studying the mechanism of heme binding and transport in biological systems. While there are limitations to the use of 2-Isopropyl-4-vinyldeuteroheme in lab experiments, its unique properties make it a valuable tool for studying heme and its role in biological processes. Future research on 2-Isopropyl-4-vinyldeuteroheme could lead to new insights into the role of heme in disease and the development of new synthetic heme molecules with different properties and applications.

Synthesemethoden

The synthesis of 2-Isopropyl-4-vinyldeuteroheme involves the deuteration of the vinyl groups in heme, which results in the replacement of hydrogen atoms with deuterium atoms. The deuteration process is achieved through the use of deuterated reagents and solvents, and the reaction is typically carried out under anaerobic conditions to prevent oxidation of the heme molecule. The resulting 2-Isopropyl-4-vinyldeuteroheme molecule has two deuterated vinyl groups and four deuterated pyrrole rings.

Eigenschaften

CAS-Nummer |

105236-24-6 |

|---|---|

Produktname |

2-Isopropyl-4-vinyldeuteroheme |

Molekularformel |

C35H36FeN4O4 |

Molekulargewicht |

632.5 g/mol |

IUPAC-Name |

3-[18-(2-carboxylatoethyl)-13-ethenyl-3,7,12,17-tetramethyl-8-propan-2-ylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(2+) |

InChI |

InChI=1S/C35H38N4O4.Fe/c1-8-22-18(4)27-15-32-35(17(2)3)21(7)28(39-32)13-25-19(5)23(9-11-33(40)41)30(37-25)16-31-24(10-12-34(42)43)20(6)26(38-31)14-29(22)36-27;/h8,13-17H,1,9-12H2,2-7H3,(H4,36,37,38,39,40,41,42,43);/q;+2/p-2 |

InChI-Schlüssel |

NQKYZZAAPZXHRU-UHFFFAOYSA-L |

SMILES |

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |

Kanonische SMILES |

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |

Synonyme |

2-isopropyl-4-vinyldeuteroheme |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B8614.png)

![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B8619.png)

![4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate](/img/structure/B8637.png)